molecular formula C11H11N3 B1455971 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole CAS No. 1350652-35-5

1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Cat. No.: B1455971
CAS No.: 1350652-35-5
M. Wt: 185.22 g/mol
InChI Key: PEMSJUWNDMCQEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclic Core Architecture and Bonding Patterns

The compound features a fused bicyclic system where a tetrahydropyrrole ring is connected to a pyrazole moiety via shared carbon and nitrogen atoms. The pyrrole ring adopts a partially saturated structure (tetrahydropyrrole), while the pyrazole remains aromatic. Key structural elements include:

  • Fusion points : The pyrrole and pyrazole rings share two adjacent atoms (C3 and N4 in numbering conventions), creating a fused bicyclic framework.
  • Substituent placement : A phenyl group is attached to the nitrogen atom of the pyrazole ring, introducing steric and electronic effects.

The molecular formula is C₁₁H₁₁N₃ , with a molecular weight of 185.225 g/mol . The SMILES string C1C2=C(CN1)N(N=C2)C3=CC=CC=C3 reflects the fused bicyclic core and phenyl substituent.

Property Value Source
Molecular formula C₁₁H₁₁N₃
Molecular weight 185.225 g/mol
LogP 1.80430
TPSA (Polar surface area) 29.85 Ų

Aromaticity Considerations in Fused Pyrrole-Pyrazole Systems

The aromaticity of the pyrazole ring is critical to the compound’s stability. Computational studies using NICS (Nucleus-Independent Chemical Shift) indices and HOMA (Harmonic Oscillator Model of Aromaticity) metrics provide insights into ring aromaticity:

  • Pyrazole ring : The pyrazole moiety exhibits strong aromaticity due to conjugation across its five-membered ring. Electron-withdrawing effects from the fused pyrrole ring may slightly reduce its aromaticity compared to unsubstituted pyrazoles.
  • Pyrrole ring : The tetrahydropyrrole ring is non-aromatic, with partial double-bond character in the unsaturated bonds. This contrasts with fully aromatic pyrrole systems, where conjugation is more pronounced.

Aromaticity is influenced by substituents. The phenyl group attached to the pyrazole nitrogen donates electron density via resonance, enhancing the aromaticity of the pyrazole ring. Conversely, the saturated pyrrole ring introduces steric strain, potentially disrupting conjugation in the fused system.

Conformational Dynamics and Tautomeric Equilibria

The tetrahydropyrrole ring undergoes conformational changes due to ring strain and steric interactions. Key observations include:

  • Ring puckering : The tetrahydropyrrole adopts a chair-like conformation in the solid state, minimizing steric clashes between substituents. This conformation is stabilized by hyperconjugative

Properties

IUPAC Name

1-phenyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-4-10(5-3-1)14-11-8-12-6-9(11)7-13-14/h1-5,7,12H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMSJUWNDMCQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Phenylhydrazine with Carbonyl Compounds

A widely employed method for synthesizing 1-phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves the cyclocondensation reaction between phenylhydrazine and suitable diketones or carbonyl compounds. This method leverages the nucleophilic bidentate nature of hydrazines to form pyrazoline intermediates, which then cyclize to yield the fused bicyclic system.

  • Reaction Conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which enhance the reactivity and solubility of reactants.
  • Temperature Control: Moderate heating is applied to facilitate condensation and cyclization, often under reflux conditions.
  • Catalysts: Acidic or basic catalysts may be employed to improve yields and selectivity.
  • Outcome: The reaction yields the tetrahydropyrrolo[3,4-c]pyrazole core with a phenyl substituent at the 1-position.

This method benefits from straightforward starting materials and relatively mild conditions, making it a preferred route in medicinal chemistry research.

Cycloaddition Reactions Involving Hydrazines and Diketones

Alternative synthetic routes include cycloaddition reactions where hydrazines react with 1,3-diketones or α,β-unsaturated carbonyl compounds. These reactions proceed through initial formation of pyrazoline intermediates followed by ring closure to form the fused bicyclic structure.

  • Mechanism: The hydrazine attacks the diketone to form a hydrazone intermediate, which undergoes intramolecular cyclization.
  • Solvent Systems: Polar solvents like DMF or polyethylene glycol (PEG-400) are commonly used.
  • Example: Preparation of 1-phenyl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole dihydrochloride via cycloaddition has been reported with controlled reaction temperature and solvent choice to optimize yield.

Knoevenagel Condensation Followed by Cyclization

Though more common in related pyrazole derivatives, Knoevenagel condensation can serve as a preliminary step in the synthesis of complex fused heterocycles related to this compound.

  • Procedure: Condensation of aldehydes or ketones with active methylene compounds in the presence of sodium acetate and glacial acetic acid under reflux.
  • Post-Condensation: The resulting intermediates undergo cyclization to form the fused pyrazole ring system.
  • Yields: High yields (up to 89-97%) have been reported for related fused pyrazole derivatives using this approach.

Catalytic Oxidative Aromatization of Pyrazolines

In some synthetic routes, pyrazoline intermediates formed by cyclocondensation are subjected to oxidative aromatization to yield fully aromatic pyrazole derivatives. While this is more relevant for trisubstituted pyrazoles, it is a useful strategy to consider for modifying the tetrahydropyrrolo-pyrazole scaffold.

  • Catalysts: Copper triflate and ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate have been used as catalysts.
  • Advantages: One-pot addition–cyclocondensation and oxidative aromatization can achieve yields around 82% with catalyst recyclability.

Summary Table of Preparation Methods

Method Number Preparation Method Key Reactants Solvent(s) Used Reaction Conditions Yield Range (%) Notes
1 Cyclocondensation of Phenylhydrazine with Carbonyls Phenylhydrazine + diketones/carbonyls DMF, DMSO Moderate heating, reflux Moderate to High Widely used, direct access to fused bicyclic system
2 Cycloaddition of Hydrazines and Diketones Hydrazines + diketones PEG-400, DMF Room temp to reflux Moderate to High Suitable for dihydrochloride derivatives
3 Knoevenagel Condensation + Cyclization Aldehydes/ketones + active methylene compounds Glacial acetic acid + sodium acetate Reflux 2 h, then room temp overnight 89 - 97 High yield, used for related pyrazole derivatives
4 Catalytic Oxidative Aromatization Pyrazoline intermediates Ionic liquids + copper triflate One-pot, mild conditions ~82 Enables aromatic pyrazole formation, catalyst reusable

Detailed Research Findings

  • Structural Insights: Crystallographic studies reveal that the fused bicyclic system exhibits significant electron delocalization, with shortened C–N bonds in the pyrazole ring due to resonance, which influences reactivity during synthesis.
  • Catalyst Effects: Use of palladium catalysts in cross-coupling reactions involving aryl halides can modify the pyrazole ring post-synthesis without disrupting the fused system.
  • Pharmacological Relevance: The synthetic methods enable preparation of derivatives with potent Aurora kinase inhibition, highlighting the importance of precise synthetic control to obtain biologically active compounds.
  • Optimization: Solvent choice (DMF, DMSO, PEG-400) and reaction temperature critically affect yield and purity, with polar aprotic solvents generally enhancing reactivity and product crystallinity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the heterocyclic system .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has been studied for its anticancer properties. Research indicates that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, studies have shown that modifications to the phenyl group enhance its activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Neuroprotective Effects
The compound has also demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases. It appears to modulate neuroinflammatory responses and reduce oxidative stress in neuronal cells. These properties suggest potential therapeutic applications in treating conditions such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties
Recent investigations have revealed that this compound exhibits antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of vital enzymatic processes .

Materials Science

Polymer Chemistry
In materials science, this compound has been explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve material performance under extreme conditions, making it suitable for applications in aerospace and automotive industries .

Nanocomposites
this compound is being investigated for use in nanocomposites. When combined with nanoparticles such as silica or carbon nanotubes, it can enhance the electrical conductivity and strength of the composite materials. This property is particularly valuable in developing advanced electronic devices and sensors .

Agricultural Chemistry

Mechanism of Action

The mechanism of action of 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolopyrazole Scaffold

3-Amino Derivatives
  • Example: 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
  • Key Differences: The 3-amino group enhances hydrogen-bonding interactions with kinase catalytic domains. This derivative exhibits potent CDK2 inhibition (IC₅₀ = 80 nM) but reduced Aurora-A activity compared to phenyl-substituted analogs .
  • Pharmacological Impact : Improved selectivity for CDK2 over Aurora-A highlights the role of substituent polarity in target discrimination .
5-Phenylacetyl Derivatives
  • Example : Compound 9d (5-phenylacetyl-substituted analog)
  • Key Differences : The phenylacetyl group at position 5 broadens kinase inhibition (Aurora-A/B, FLT3, VEGFR2; IC₅₀ < 10 nM) and enhances antiproliferative activity in cancer cell lines (e.g., HCT-116, IC₅₀ = 25 nM). The phenyl group in 1-phenyl derivatives may reduce off-target effects compared to bulkier acyl substitutions .
Methyl-Substituted Analogs
  • Example : 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
  • Key Differences : Methyl substitution simplifies synthesis but reduces kinase affinity. This analog lacks significant Aurora or CDK inhibition, emphasizing the necessity of aromatic/electron-rich substituents for target engagement .

Core Scaffold Modifications

Pyrazolo[3,4-b]pyridines
  • Structural Difference : Replacement of the pyrrole ring with pyridine alters electron distribution and planarity.
  • Impact : Pyrazolo[3,4-b]pyridines show moderate Aurora-A inhibition (IC₅₀ = 120–350 nM) but inferior potency compared to pyrrolopyrazoles, likely due to reduced π-stacking efficiency .
5,6-Dihydropyrrolo[3,4-c]pyrazol-4-(1H)-ones
  • Structural Difference : Introduction of a ketone at position 4 stabilizes the partially saturated ring.
  • Impact : These derivatives exhibit antifungal activity (e.g., Candida albicans, MIC = 8 µg/mL), diverging from the kinase-focused profile of phenyl-substituted analogs .

Biological Activity

1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of pyrazoles, which are known for their wide range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H11N3. It features a fused heterocyclic structure that contributes to its biological activity. The compound's structural characteristics can be summarized as follows:

PropertyValue
Molecular FormulaC11H11N3
CAS Number1350652-35-5
Molecular Weight185.22 g/mol
Melting PointNot specified

Anticancer Activity

Research has identified this compound as a potent inhibitor of Aurora kinases. A study reported that derivatives of this compound demonstrated low nanomolar potency against various cancer cell lines and showed significant antiproliferative activity in vivo . The compound's ability to inhibit Aurora kinases suggests its potential as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively documented. For instance, compounds similar to this compound exhibited considerable inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicated that certain derivatives could inhibit these cytokines by up to 85% at specific concentrations .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives is another area of significant research. Compounds related to this compound have shown promising results against various bacterial strains including E. coli and Staphylococcus aureus. For example, a derivative was tested against Mycobacterium tuberculosis, demonstrating inhibition comparable to standard antibiotics .

Case Study 1: Aurora Kinase Inhibition

A study focused on optimizing derivatives of this compound for Aurora kinase inhibition led to the identification of a particularly potent derivative (compound 9d). This derivative exhibited favorable pharmacokinetic properties and high efficacy in tumor models .

Case Study 2: Anti-inflammatory Effects

In a separate investigation into the anti-inflammatory effects of pyrazole derivatives, one compound demonstrated significant inhibition of inflammatory markers in a mouse model. The results indicated a comparable efficacy to dexamethasone at similar concentrations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives, and how can purity be optimized?

  • Methodological Answer : The core scaffold is typically synthesized via cyclocondensation of hydrazine derivatives with appropriately substituted ketones or aldehydes. For example, Xia et al. (2011) reported a method using 3-amino-1-methyl derivatives treated with cerium(IV) ammonium nitrate in ethanol to yield crystalline products . Purity (>95%) is achieved via recrystallization or column chromatography, with HPLC and NMR used for validation .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and confirming regioselectivity?

  • Methodological Answer : X-ray crystallography is definitive for resolving fused-ring conformation (e.g., dihedral angles between pyrrole and pyrazole rings ). NMR (¹H/¹³C) identifies substituent positions, while HRMS confirms molecular weight. For example, Shi et al. (2010) used 2D NMR to distinguish between regioisomers in Aurora kinase inhibitor syntheses .

Q. What are the key structural features influencing the compound’s stability under experimental conditions?

  • Methodological Answer : The fused bicyclic system enhances rigidity, but the N-phenyl group may introduce steric hindrance affecting solubility. Stability studies in DMSO or aqueous buffers (pH 4–9) show degradation <5% over 24 hours at 25°C. Hydrogen bonding networks, as observed in crystal structures, contribute to thermal stability up to 150°C .

Advanced Research Questions

Q. How do substituents at the 3- and 5-positions modulate Aurora kinase inhibition efficacy, and what SAR trends exist?

  • Methodological Answer : Bulky 5-phenylacetyl groups (e.g., compound 9d in Fancelli et al., 2006) enhance Aurora-A binding (IC₅₀ = 13 nM) by occupying hydrophobic pockets. Substitution at C3 with electron-withdrawing groups (e.g., -NO₂) improves selectivity over off-target kinases like VEGFR2 . Dose-response assays and kinase profiling panels (e.g., Eurofins KinaseProfiler) validate selectivity .

Q. How can crystallographic data resolve contradictions in reported binding modes for kinase inhibitors based on this scaffold?

  • Methodological Answer : Conflicting binding hypotheses (e.g., ATP-competitive vs. allosteric) are resolved via co-crystallization with Aurora-A. The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core forms hydrogen bonds with hinge-region residues (Glu211, Ala213), while the phenyl group occupies a hydrophobic cleft, as shown in PDB 2J4Z . MD simulations further validate stability of these interactions .

Q. What strategies mitigate off-target effects in anticancer studies, given this compound’s broad kinase inhibition profile?

  • Methodological Answer : Isoform-specific modifications (e.g., 5-tert-butyl groups) reduce affinity for non-Aurora kinases. Fancelli et al. (2006) demonstrated that 9d maintains <10% inhibition against 80% of a 50-kinase panel at 1 µM. Counter-screening with HEK293 cells (low Aurora-A expression) identifies cytotoxicity unrelated to primary targets .

Q. How can conflicting in vitro vs. in vivo efficacy data be reconciled for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., rapid CYP3A4 metabolism). Solutions include prodrug strategies (e.g., esterification of carboxyl groups) or formulation with cyclodextrins to enhance bioavailability. Fancelli et al. (2006) improved in vivo tumor regression in xenografts by optimizing logP (2.1–3.5) and plasma half-life (>4 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Reactant of Route 2
1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.